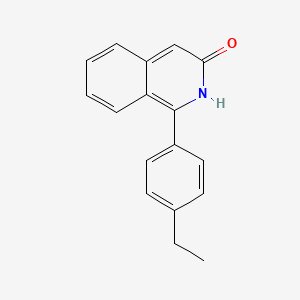

1-(4-Ethylphenyl)isoquinolin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61561-64-6 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-2H-isoquinolin-3-one |

InChI |

InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)11-16(19)18-17/h3-11H,2H2,1H3,(H,18,19) |

InChI Key |

KOPWQKGMAPHYJR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 4 Ethylphenyl Isoquinolin 3 2h One and Analogues

Classical and Contemporary Approaches for Isoquinolinone Ring System Construction

The synthesis of the isoquinolinone core has been a subject of extensive research, leading to the development of a wide array of synthetic methods. These range from classical condensation reactions to modern transition metal-catalyzed processes, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Condensation-Based Cyclization Reactions

Classical condensation reactions represent the foundational approaches to isoquinolinone synthesis. The Bischler-Napieralski reaction , a cornerstone in isoquinoline (B145761) synthesis, involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). mdpi.comorganic-chemistry.orgwikipedia.org This reaction proceeds via an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate, which can then be oxidized to the corresponding isoquinoline or further modified. mdpi.comorganic-chemistry.orgwikipedia.org The success of this reaction is often dependent on the electronic nature of the aromatic ring, with electron-rich systems generally providing better yields. mdpi.comwikipedia.org

Another classical intramolecular condensation is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester. kcl.ac.uk This method is particularly useful for the synthesis of 5- or 6-membered rings and can be adapted for the construction of the isoquinolinone skeleton, typically yielding 3-hydroxy-isoquinolin-1(2H)-one derivatives which can be further functionalized. kcl.ac.ukbeilstein-journals.org

Transition Metal-Catalyzed Annulation and C-H Activation Protocols

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolinones. These methods often rely on the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to classical methods.

Palladium Catalysis: Palladium-catalyzed reactions have been extensively used for the synthesis of isoquinolinones. One common strategy involves the coupling of an enolate with an ortho-functionalized aryl halide, which generates a 1,5-dicarbonyl moiety that can be cyclized with an ammonia (B1221849) source to form the isoquinoline ring. nih.gov Another powerful approach is the palladium-catalyzed C-H activation/annulation of N-alkoxybenzamides with alkynes or allenes. mdpi.com This method allows for the direct construction of the isoquinolinone core with high regioselectivity.

Rhodium Catalysis: Rhodium(III)-catalyzed C-H activation has emerged as a particularly effective tool for isoquinolinone synthesis. rsc.org These reactions typically involve the coupling of a benzamide (B126) derivative, often with an N-methoxy or N-hydroxy directing group, with an alkyne. nih.govrsc.org The reaction proceeds through a rhodacyclic intermediate, followed by alkyne insertion and reductive elimination to afford the isoquinolinone product. Air or other inexpensive oxidants can often be used, enhancing the green credentials of this methodology. rsc.org

Cobalt Catalysis: Cobalt catalysts offer a more economical alternative to precious metals like palladium and rhodium. Cobalt-catalyzed cyclization of 2-bromobenzamides with various coupling partners, including carbodiimides, has been shown to produce isoindolinone derivatives, which are structurally related to isoquinolinones. mdpi.com

Copper Catalysis: Copper-catalyzed methods provide a versatile and cost-effective means of synthesizing isoquinolinones. An efficient approach involves the copper-catalyzed annulation of ketones with 2-halobenzamides. nih.gov Another strategy is the intramolecular cyclization of ortho-alkynylaryl oxime derivatives, which can proceed in water, highlighting the potential for environmentally benign syntheses. researchgate.net

The following table summarizes representative examples of transition metal-catalyzed synthesis of isoquinolinone analogues.

| Catalyst/Metal | Substrates | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ | N-methoxybenzamide, 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones | 45-87% | mdpi.com |

| [RhCp*Cl₂]₂ | N-alkyl benzamides, alkynes | Isoquinolones | High | rsc.org |

| CuI | 2-halobenzamides, ketones | Isoquinolin-1(2H)-ones | Moderate to excellent | nih.gov |

Metal-Free Synthetic Innovations

In response to the environmental and economic concerns associated with transition metals, several metal-free synthetic routes to isoquinolinones have been developed. One notable example is the cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. nih.govrsc.org This reaction proceeds via an oxidative cross-coupling and subsequent radical addition to the aromatic ring, affording isoquinoline-1,3(2H,4H)-dione derivatives under mild, solvent-free conditions. nih.govrsc.org Another approach involves the tandem reaction of arynes with oxazoles, which provides access to 4-amino isoquinolin-1(2H)-ones. researchgate.net

Intramolecular Cyclization Routes

Intramolecular cyclization strategies offer a powerful means of constructing the isoquinolinone ring system, often with high control over regioselectivity. A copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been reported to efficiently produce isoquinolines and isoquinoline N-oxides. researchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net

Microwave-Assisted Synthesis in Isoquinoline Chemistry

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. rsc.orgnih.gov In the context of isoquinoline chemistry, microwave assistance has been successfully applied to various reactions, including the Bischler-Napieralski reaction and transition metal-catalyzed couplings. organic-chemistry.orgresearchgate.net For instance, the microwave-assisted synthesis of N-aryl 1,2,3,4-tetrahydroisoquinolines via Pd-catalyzed coupling has been reported to be complete within minutes for aryl iodides.

Specific Synthetic Routes for 1-Aryl-Substituted Isoquinolin-3(2H)-ones

The synthesis of 1-aryl-substituted isoquinolin-3(2H)-ones, the class of compounds to which 1-(4-Ethylphenyl)isoquinolin-3(2H)-one belongs, can be achieved through several of the general methods described above. The key is the selection of appropriate starting materials that incorporate the desired aryl group.

A prominent strategy involves the transition metal-catalyzed annulation of a benzamide derivative with an arylacetylene. For the synthesis of this compound, this would entail the reaction of a suitable benzamide with 1-ethynyl-4-ethylbenzene. Both rhodium and palladium catalysts are well-suited for this transformation.

For example, a rhodium(III)-catalyzed C-H activation/annulation of an N-methoxybenzamide with 1-ethynyl-4-ethylbenzene would be a direct route. The reaction conditions typically involve a rhodium catalyst such as [RhCp*Cl₂]₂, an oxidant, and a suitable solvent.

Similarly, a palladium-catalyzed approach could involve the reaction of an N-alkoxy-2-halobenzamide with 1-ethynyl-4-ethylbenzene, followed by an intramolecular cyclization.

The following table provides a hypothetical summary of reaction conditions for the synthesis of 1-aryl-isoquinolin-3(2H)-ones based on published methodologies for analogous compounds.

| Arylacetylene | Benzamide Derivative | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | N-methoxybenzamide | [RhCpCl₂]₂, AgSbF₆ | DCE | 80 | 85 |

| 4-Tolylacetylene | N-methoxybenzamide | [RhCpCl₂]₂, AgSbF₆ | DCE | 80 | 82 |

| 4-Methoxyphenylacetylene | N-methoxybenzamide | [RhCp*Cl₂]₂, AgSbF₆ | DCE | 80 | 78 |

This table is illustrative and based on yields reported for similar 1-aryl-isoquinolin-3(2H)-one derivatives.

Regioselective Functionalization at the C-1 Position

The functionalization of the isoquinolinone core, particularly at the C-1 position, is a key area of synthetic exploration. While direct methods for the synthesis of this compound are not extensively detailed in the provided context, the principles of regioselective synthesis for the broader class of isoquinolinones offer significant insights.

Strategies for introducing substituents at specific positions of the isoquinoline ring are of great interest to medicinal chemists. nih.gov For instance, cobalt-catalyzed C(sp2)-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones has been developed, demonstrating the feasibility of functionalizing the isoquinolone scaffold. nih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest a reversible C-H activation step mediated by a five-membered cobaltacycle intermediate. nih.gov

Furthermore, various catalytic systems have been employed to achieve regioselective functionalization. Palladium-catalyzed methods have been used for the arylation of the isoquinolone scaffold at the C4 position, while iridium catalysis can direct C-C bond formation to the C8 position. organic-chemistry.org These examples underscore the power of catalyst control in directing the site of functionalization on the isoquinolinone ring system. Such principles could theoretically be adapted for the targeted synthesis of 1-aryl isoquinolinones like the title compound.

Optimization of Reaction Conditions and Yields in Isoquinolinone Synthesis

The efficient synthesis of isoquinolinones is highly dependent on the optimization of reaction conditions. A variety of factors, including the choice of catalyst, solvent, temperature, and additives, play a crucial role in maximizing product yields and ensuring reaction selectivity.

For example, in the synthesis of 4-substituted isoquinolinones, the use of the hypervalent iodine(III) reagent PISA ((phenyliodonio)sulfamate) in acetonitrile (B52724) has been shown to be effective. nih.govresearchgate.net The optimization process for this reaction involved screening different iodine(III) reagents, where PISA provided the best results. researchgate.net The addition of 4 Å molecular sieves was also found to slightly improve the yield, indicating the reaction benefits from anhydrous conditions. researchgate.net Interestingly, changing the solvent from acetonitrile to hexafluoro-2-propanol (HFIP) resulted in a switch in chemoselectivity, leading to the formation of a 3-substituted isoquinolinone instead. nih.gov

Temperature is another critical parameter. In the synthesis of isoquinoline derivatives from o-alkynylbenzaldoxime, screening of various temperatures demonstrated a significant effect on the reaction yield, with 60 °C being optimal. thieme-connect.de

The choice of catalyst is also paramount. In the synthesis of benzimidazo[2,1-a]isoquinolines, copper(I) iodide was found to be an effective catalyst in the presence of cesium carbonate. nih.gov Other studies have highlighted the use of rhodium(III) catalysts for the [4+2] cycloaddition of benzamides with alkynes, a common route to isoquinolinones. researchgate.net The development of heterogeneous catalysts, such as Pd/C, offers the advantage of easier separation and recycling without a significant loss of activity. researchgate.net

Stereoselective Synthesis Strategies for Chiral Isoquinolinone Derivatives

The synthesis of chiral isoquinolinone derivatives, where a stereocenter is introduced, is a significant area of research due to the prevalence of such motifs in biologically active molecules. nih.gov A key focus has been the introduction of chirality at the C-1 position of the isoquinoline core. rsc.org

One major approach involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs). rsc.org This can be achieved through several methods:

Chiral Hydride Reducing Agents: Employing chiral reducing agents to deliver a hydride in a stereoselective manner.

Catalytic Hydrogenation: Using a chiral catalyst, often a transition metal complex with a chiral ligand, to facilitate enantioselective hydrogenation. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the DHIQ, which directs the approach of an achiral hydride reducing agent. rsc.org

Enzymatic Catalysis: Utilizing enzymes to perform the reduction with high enantioselectivity. rsc.org

N-heterocyclic carbene (NHC) mediated strategies have also been developed to construct chiral isoquinolinone adducts with high enantiomeric excess. nih.gov Additionally, chiral cyclopentadienyl (B1206354) rhodium(I) complexes have been successfully applied in the asymmetric C-H activation reaction of N-methoxybenzamides with quinones, affording chiral hydrophenanthridinones in high yield and enantiomeric excess. researchgate.net

More recently, a rhodium(III)-catalyzed atroposelective C–H cyanation of 1-aryl isoquinolines has been reported, providing access to axially chiral 1-aryl isoquinoline nitriles. acs.org This highlights the expanding scope of stereoselective methods beyond the creation of stereocenters to include the synthesis of atropisomers.

Analytical Techniques for Structural Elucidation of Synthesized Compounds

The definitive identification and characterization of newly synthesized compounds like this compound and its analogues rely on a suite of powerful analytical techniques.

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of isoquinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgnih.govchemicalbook.comrsc.org For instance, in various synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives, the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectra, and the chemical shifts in the ¹³C NMR spectra, are crucial for confirming the proposed structures. nih.govrsc.org Specific proton signals, such as those for the aromatic rings and the methylene (B1212753) groups in the dihydroisoquinolinone core, can be unambiguously assigned. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. rsc.orgacs.org The characteristic vibrational frequencies of bonds, such as C=O (carbonyl) and N-H stretches in the isoquinolinone ring, provide key evidence for the compound's structure. rsc.org

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound. rsc.orgnist.govnih.govroyalsocietypublishing.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the synthesized molecule. nih.govrsc.org

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups of a molecule, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For example, in the case of 3-(3-Bromo-benzyl)isoquinolin-1(2H)-one, X-ray crystallography revealed the inter-planar dihedral angle between the ring systems and showed how the molecules are linked in the crystal packing via N-H⋯O hydrogen bonds. nih.gov This technique is also crucial for unambiguously determining the stereochemistry of chiral molecules. rsc.org

Mechanistic Organic Chemistry of Isoquinolinone Synthesis

Elucidation of Detailed Mechanistic Pathways for Key Annulation and Cyclization Reactions

The construction of the isoquinolin-3(2H)-one core often relies on annulation reactions, where a new ring is formed onto a pre-existing aromatic system. A predominant and atom-economical method is the transition-metal-catalyzed [4+2] annulation of benzamides with alkynes.

A plausible and widely studied pathway for forming 1-aryl-isoquinolin-3(2H)-ones involves the Rh(III)-catalyzed reaction of a benzamide (B126) derivative with a substituted alkyne. The general catalytic cycle is believed to proceed through several key steps:

C-H Activation: The cycle initiates with the coordination of the directing group on the benzamide substrate to the Rh(III) catalyst. This is followed by a concerted metalation-deprotonation (CMD) event, where an ortho C-H bond on the benzoyl group is selectively cleaved to form a five-membered rhodacycle intermediate. This step is often rate-determining.

Alkyne Coordination and Insertion: The alkyne coupling partner then coordinates to the rhodium center. Subsequently, the alkyne undergoes migratory insertion into the Rh-C bond of the rhodacycle. This insertion typically proceeds with high regioselectivity, which determines the final substitution pattern of the isoquinolinone product.

Reductive Elimination: The resulting seven-membered rhodacycle intermediate undergoes reductive elimination. This step closes the new heterocyclic ring and regenerates the active Rh(III) catalyst, which can then enter a new catalytic cycle. The product, a 1-aryl-isoquinolin-3(2H)-one, is released.

Alternative pathways using different reagents have also been elucidated. For instance, the use of hypervalent iodine(III) reagents like PISA (phenyliodine bis(sulfamate)) can mediate the intramolecular cyclization of 2-alkenylbenzamides. nih.gov This non-metallic approach is proposed to proceed via the formation of an iodane (B103173) intermediate after an electrophilic reaction with the enamide tautomer of the substrate. nih.gov

Another strategy involves the sequential cyclization-deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.com In this method, an initial 6-endo-dig cyclization, often promoted by an electrophile, forms an isoquinoline-N-oxide intermediate. thieme-connect.com This is followed by a deoxygenation step, for which a plausible mechanism involves a [3+2] dipolar cycloaddition with a reagent like carbon disulfide (CS₂), leading to an unstable intermediate that collapses to the final isoquinoline (B145761) product. thieme-connect.com

Identification and Characterization of Reaction Intermediates and Transition States

The validation of proposed mechanistic pathways hinges on the identification and characterization of key reaction intermediates and transition states. A combination of experimental techniques and computational studies has provided strong evidence for several key species.

In Rh(III)-catalyzed C-H activation, the rhodacycle intermediate is a cornerstone of the proposed mechanism. Its existence is supported by stoichiometric experiments and, in some cases, isolation and crystallographic characterization of analogous structures.

For syntheses mediated by hypervalent iodine, distinct intermediates are proposed. The reaction of 2-alkenylbenzamides with PISA is thought to generate an iodane intermediate (A) , which then rearranges to a second intermediate (B) before collapsing via reductive elimination to form a nitrenium ion (C) . nih.gov This electrophilic nitrenium ion is then trapped intramolecularly by the alkene to complete the cyclization. nih.gov Control experiments, such as the addition of radical scavengers like TEMPO, have been used to probe the nature of these pathways, with results often indicating that radical intermediates are not involved in these specific transformations. nih.gov

Table 1: Proposed Intermediates in Isoquinolinone Synthesis

| Proposed Intermediate | Synthetic Pathway | Method of Characterization/Evidence | Reference |

|---|---|---|---|

| Rhodacycle | Rh(III)-catalyzed C-H activation/annulation | Stoichiometric experiments, kinetic studies, DFT calculations | researchgate.net |

| Iodane Intermediate | Hypervalent iodine-mediated cyclization | Mechanistic proposal based on control experiments and literature precedent | nih.gov |

| Nitrenium Ion | Hypervalent iodine-mediated cyclization | Trapping experiments, mechanistic proposals | nih.gov |

| Isoquinoline N-oxide | Cyclization of 2-alkynylbenzaldoximes | Isolation and characterization (TLC monitoring), further reaction to final product | thieme-connect.com |

Role of Catalysts and Directing Groups in Reaction Selectivity and Efficiency

Catalysts and directing groups are pivotal in modern synthetic methods for isoquinolinones, offering control over reaction efficiency and, crucially, regioselectivity.

In transition-metal-catalyzed C-H functionalization, the directing group is a functional group on the substrate that coordinates to the metal center, positioning it in close proximity to a specific C-H bond. This chelation assistance dramatically lowers the activation energy for C-H cleavage and ensures high site selectivity. For the synthesis of isoquinolinones from benzamides, various N-substituted groups serve this purpose.

N-Methoxyamides (CONHOMe): This group is particularly effective in directing C-H activation. It can also act as an anionic ligand, promoting the in-situ generation of a reactive Pd(II) species from a Pd(0) source using air as an oxidant, which can bypass catalyst poisoning by coordinating heterocycles. nih.gov

N-Chloroamides: These can be used as a directing synthon for cobalt-catalyzed C-H activation at room temperature for the synthesis of isoquinolones. organic-chemistry.org

Imidates: Cp*Rh(III) catalysis using an imidate as a directing group has been employed to synthesize isoquinolin-3-ol derivatives. researchgate.net

The choice of metal catalyst is equally critical and can dictate the outcome of the reaction. Different metals can exhibit complementary regioselectivity. For instance, in the arylation of the isoquinolone scaffold, an Ir(III) catalytic system can promote C-C bond formation exclusively at the C8 position, while a palladium catalyst under different conditions favors arylation at the C4 position via an electrophilic palladation pathway. organic-chemistry.org

Table 2: Selected Catalyst/Directing Group Systems in Isoquinolone Synthesis

| Catalyst System | Directing Group | Coupling Partner | Key Feature | Reference |

|---|---|---|---|---|

| Rh(III) | Amide/Imidate | Alkynes | [4+2] Annulation via C-H activation | researchgate.net |

| Co(III) | N-Chloroamide | Alkynes | Room temperature C-H activation | organic-chemistry.org |

| Pd(II) | N-H | Aryliodonium salts | C4-selective arylation | organic-chemistry.org |

| Ir(III) | N-H | Aryliodonium salts | C8-selective arylation | organic-chemistry.org |

| AgOTf | Aldehyde | Amines, Indoles | Three-component synthesis of 1,2-dihydroisoquinolines | nih.gov |

Theoretical Studies of Reaction Mechanisms (e.g., Density Functional Theory calculations)

Theoretical studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for understanding the complex mechanisms of isoquinolinone synthesis. DFT calculations allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize experimental observations such as reactivity and selectivity.

In the context of substituted quinolin-4-ones, which are structurally related to isoquinolin-3(2H)-ones, DFT calculations (using the B3LYP functional) have been performed to study tautomeric equilibria (e.g., keto-enol forms), stability, and reactivity. scirp.org These studies can predict which tautomer is more stable and which atomic sites are most susceptible to electrophilic or nucleophilic attack by analyzing frontier molecular orbitals (HOMO/LUMO) and Fukui functions. scirp.orgnih.gov For example, calculations have shown that ketone forms are generally less reactive than their enol counterparts. scirp.org

DFT and time-dependent DFT (TD-DFT) are also employed to explore the electronic structure and properties of isoquinoline derivatives. nih.gov These calculations help in understanding intramolecular charge transfer (ICT) processes, which are crucial for the properties of functional materials. nih.gov By modeling the entire catalytic cycle for reactions like the Rh(III)-catalyzed annulation, DFT can provide the relative free energies of all intermediates and transition states, confirming the most likely mechanistic pathway and identifying the rate-limiting step.

Pharmacological and Biological Activity Profiling of 1 4 Ethylphenyl Isoquinolin 3 2h One and Analogues

In Vitro Bioactivity Assessment

The in vitro evaluation of isoquinolinone derivatives has revealed a broad spectrum of biological effects, ranging from enzyme inhibition to modulation of key cellular signaling pathways. These studies are crucial for identifying lead compounds and understanding their mechanisms of action.

Isoquinoline (B145761) derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis.

Kinases: The cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, are significant targets in cancer therapy. nih.gov A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives has been identified as potent and selective inhibitors of CDK4. nih.gov For these compounds, a basic amine substituent on the aniline (B41778) ring is essential for CDK4 inhibitory activity, which can be further enhanced by adding an aryl or heteroaryl group at the C-6 position of the isoquinoline core. nih.gov The phosphoinositide 3-kinases (PI3-Ks) are another class of kinases implicated in a wide range of cellular processes. ucsf.edu While the well-known PI3-K inhibitor LY294002 has a chromone (B188151) core, structurally similar arylmorpholine derivatives have also been investigated as potent inhibitors of DNA-PK, a PI3-K-related protein kinase. ucsf.edu Furthermore, various isoquinoline derivatives have been developed as inhibitors of protein kinases to treat proliferative disorders and pain sensitization. google.comgoogle.com

Carbonic Anhydrase: While direct inhibitory data on 1-(4-Ethylphenyl)isoquinolin-3(2H)-one against carbonic anhydrase is not readily available, the broader class of heterocyclic compounds is known to interact with this enzyme family.

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The isoquinoline alkaloid structure is present in galanthamine, a clinically used anti-ChE drug. nih.gov Numerous other isoquinoline alkaloids have been investigated for their ChE inhibitory potential. Berberine (B55584), for instance, has demonstrated robust dual inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Studies on various isoquinoline alkaloids isolated from Fumaria and Corydalis species have identified berberine, palmatine, and (-)-corydalmine as promising ChE inhibitors. nih.gov The evaluation of Fumaria species has also highlighted their anti-cholinesterase activity, which is attributed to their isoquinoline alkaloid content. nih.gov

Thymidine (B127349) Phosphorylase (TP): Thymidine phosphorylase is an enzyme that is overexpressed in many cancers and promotes angiogenesis, making it a key target for anticancer drug discovery. nih.govmdpi.com A series of synthesized isoquinoline analogues (KA-1 to 16) were evaluated for their inhibitory activity against E. coli thymidine phosphorylase. nih.gov With the exception of one compound, all analogues displayed significant inhibitory potential, with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM, comparing favorably to the standard drug 7-Deazaxanthine (IC50 = 38.68 ± 4.42 µM). nih.gov

CRTH2 Antagonism: The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor involved in allergic inflammation. A series of isoquinoline derivatives has been developed as potent and selective CRTH2 receptor antagonists. nih.govnih.gov Optimization of this series led to the identification of compound TASP0376377, which showed a potent binding affinity (IC50 = 19 nM) and excellent functional antagonist activity (IC50 = 13 nM). nih.gov Further development yielded TASP0412098, an orally bioavailable CRTH2 antagonist with a binding affinity IC50 of 2.1 nM. nih.gov

β-adrenergic Receptor Antagonism: Specific data on the β-adrenergic receptor antagonism of this compound is not available in the reviewed literature. However, the isoquinoline scaffold is a versatile pharmacophore used in the design of various receptor ligands.

KEAP1-NRF2 Pathway: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary regulator of the cellular antioxidant response. nih.govnih.gov Pharmacological activation of NRF2 can be achieved by inhibiting its interaction with its negative regulator, KEAP1. nih.gov Isoquinoline-based NRF2 activators have been developed as potent, metabolically stable inhibitors of the KEAP1-NRF2 protein-protein interaction. nih.govgoogle.com Replacing a carboxymethyl group with a fluoroalkyl group in a previously reported isoquinoline series resulted in potent and metabolically stable analogues. nih.gov

The isoquinoline core is present in a multitude of compounds demonstrating a wide range of biological effects. nih.gov

Antimicrobial: Isoquinoline derivatives have shown potent antimicrobial activity, particularly against Gram-positive bacteria. researchgate.netnih.govmdpi.com A class of alkynyl isoquinolines demonstrated strong bactericidal activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.comfao.org Some pyrimidoisoquinolinquinones have also exhibited antimicrobial activity against multidrug-resistant Gram-positive bacteria. nih.gov

Anti-inflammatory: The anti-inflammatory properties of isoquinoline derivatives are well-documented. nih.govacs.orgnih.govresearchgate.net For example, a novel isoquinoline alkaloid, Litcubanine A, was shown to suppress the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages by modulating the NF-κB pathway. frontiersin.org Similarly, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) attenuated the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells. nih.gov Certain isoquinoline alkaloids like berberine and tetrandrine (B1684364) exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as TNF-α and COX-2. mdpi.com

Antioxidant: Many isoquinoline alkaloids possess significant antioxidant properties. nih.govnih.govmdpi.comresearchgate.net Their mechanism often involves scavenging free radicals and reducing oxidative stress. mdpi.com For instance, the alkaloids cepharanthine (B1668398) and fangchinoline (B191232) have demonstrated effective radical scavenging and antioxidant activities in various in vitro assays. researchgate.net Nuciferine, another isoquinoline alkaloid, protects nerve cells from oxidative damage by restoring the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). mdpi.com

Neuroprotective: Isoquinoline alkaloids have shown considerable potential for neuroprotection, which is significant for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comdoaj.orgnih.gov These compounds can exert their effects through various mechanisms, including anti-inflammatory action, reduction of oxidative stress, regulation of autophagy, and inhibition of intracellular calcium overload. mdpi.com For example, tetrahydropalmatine (B600727) has been found to regulate autophagy by reactivating the PI3K/AKT/mTOR pathway. mdpi.com

A variety of cell-based assays have been employed to characterize the biological activities of isoquinoline derivatives.

Cytotoxicity and Antiproliferative Assays: The MTT assay has been used to determine the antiproliferative activity of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives against various tumor cell lines. nih.gov Cytotoxicity assays on cell lines such as HeLa, HTC-116, and Vero cells have been used to assess the safety profile of certain antimicrobial quinone derivatives. nih.gov The cytotoxic potential of Fumaria schleicheri extracts, containing isoquinoline alkaloids, was evaluated against human colon adenocarcinoma cell lines (DLD-1) and normal human fibroblasts (BJ). nih.gov

Anti-inflammatory Assays: To assess anti-inflammatory effects, researchers have measured the production of pro-inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in LPS-treated BV2 microglial cells. nih.gov The expression of key inflammatory enzymes such as iNOS and COX-2 has also been a common readout. nih.govresearchgate.net

Antiviral Assays: The antiviral activity of isoquinoline-based CXCR4 antagonists against HIV-1 and HIV-2 strains has been determined in MT-4 cells, alongside assessments of cytotoxicity. nih.gov

Functional Assays: Calcium mobilization assays are used to determine the functional antagonism of compounds targeting G-protein coupled receptors like CXCR4. nih.gov For CRTH2 antagonists, chemotaxis assays have been used to confirm their effectiveness in inhibiting cell migration. nih.gov

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of isoquinoline derivatives is key to understanding their therapeutic potential and mechanism of action. researchgate.net

Enzymes: As detailed in section 4.1.1, key enzyme targets for isoquinoline derivatives include Cyclin-Dependent Kinase 4 (CDK4) nih.gov, Acetylcholinesterase (AChE) nih.gov, and Thymidine Phosphorylase (TP). nih.gov

Receptors: The CRTH2 receptor is a validated target for isoquinoline antagonists designed to treat allergic inflammation. nih.govnih.gov The CXCR4 chemokine receptor is another target for which isoquinoline antagonists have been developed, primarily for anti-HIV applications. nih.gov

Protein-Protein Interactions: The KEAP1-NRF2 interface is a critical target for isoquinoline inhibitors designed to activate the NRF2 antioxidant response pathway. nih.govgoogle.com

Interactive Data Table: Bioactivity of Selected Isoquinoline Derivatives

| Compound/Class | Activity Type | Specific Target/Assay | Potency (IC50/Other) | Reference |

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | Enzyme Inhibition | Cyclin-Dependent Kinase 4 (CDK4) | Potent and selective | nih.gov |

| Isoquinoline Analogues (KA-1 to 16) | Enzyme Inhibition | Thymidine Phosphorylase (TP) | 4.40 - 69.30 µM | nih.gov |

| Berberine | Enzyme Inhibition | Acetylcholinesterase (AChE) & BChE | Strong dual inhibition | nih.gov |

| TASP0376377 | Receptor Antagonism | CRTH2 Receptor | Binding: 19 nM; Functional: 13 nM | nih.gov |

| TASP0412098 | Receptor Antagonism | CRTH2 Receptor | Binding: 2.1 nM; Functional: 12 nM | nih.gov |

| Isoquinoline-based Activators | PPI Inhibition | KEAP1-NRF2 Interaction | Potent inhibitors | nih.govgoogle.com |

| Alkynyl Isoquinolines | Antimicrobial | MRSA, VRSA | MICs as low as 0.5 µg/mL reported for some isoquinolines | mdpi.com |

| Litcubanine A | Anti-inflammatory | NF-κB Pathway | Significant inhibition of iNOS, TNF-α, IL-1β | frontiersin.org |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | Anti-inflammatory | iNOS, COX-2 expression | Potent suppression | nih.gov |

Target Validation Strategies

Validating the molecular targets of novel compounds is a critical step in drug discovery. For 1-arylisoquinolin-3(2H)-one derivatives, several strategies have been employed to identify and confirm their biological targets. These approaches often involve a combination of computational and experimental methods.

A notable strategy involves comparative analysis with known bioactive molecules . For instance, a series of 3-arylisoquinolinones were initially designed as analogues of resveratrol, a known inhibitor of N-ribosyl dihydronicotinamide (NRH): quinone oxidoreductase 2 (NQO2). nih.govacs.org However, direct enzymatic assays revealed that these compounds were inactive against NQO2. nih.govacs.org This led researchers to explore alternative targets.

Computational approaches such as the National Cancer Institute's (NCI) COMPARE analysis have been instrumental. This method compares the cytotoxicity profile of a compound of interest with those of a large panel of known anticancer agents. For 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one, a close analogue, the COMPARE analysis suggested a mechanism of action similar to that of colchicine (B1669291), a well-known microtubule-destabilizing agent. nih.gov This computational hit provided a strong hypothesis for a direct interaction with tubulin.

Molecular modeling and docking studies are subsequently used to refine this hypothesis. For the aforementioned meta-substituted 3-arylisoquinolinone, docking simulations showed a favorable binding orientation within the colchicine-binding pocket of tubulin. nih.gov These in silico analyses provide insights into the potential binding mode and the specific interactions between the compound and its putative target.

Direct experimental validation is the definitive step. For the 3-arylisoquinolinone analogues, this has included:

In vitro polymerization assays: These assays directly measure the effect of the compound on the assembly of tubulin monomers into microtubules. A meta-substituted analogue was shown to suppress tubulin polymerization, confirming the computational predictions. nih.gov

Cell-based assays: Observing the cellular phenotype induced by the compound can provide strong evidence for target engagement. For example, treatment with microtubule-targeting agents typically leads to a distinct cell cycle arrest at the G2/M phase and the induction of apoptosis, both of which were observed for the active 3-arylisoquinolinone analogues. nih.gov

Another important target class for isoquinolinone derivatives is the poly(ADP-ribose) polymerase (PARP) family of enzymes. A patent for 3-aryl-5-substituted-isoquinolin-1-one compounds claims their ability to inhibit PARP enzymes, including PARP1, TNKS1, and TNKS2. ed.ac.uk Target validation for these compounds would involve enzymatic assays to determine the IC50 values against each PARP family member, as well as cellular assays to measure the inhibition of PARP activity in cancer cell lines.

The following table summarizes the target validation strategies for analogues of this compound.

| Analogue Class | Initial Hypothesis | Computational Method | Experimental Validation | Validated Target |

| meta-Substituted 3-Arylisoquinolinones | NQO2 Inhibition | COMPARE Analysis | Tubulin Polymerization Assay, Cell Cycle Analysis, Apoptosis Assays | Tubulin nih.gov |

| 3-Aryl-5-substituted-isoquinolin-1-ones | PARP Inhibition | Not specified | Enzymatic Assays, Cellular PARP Activity Assays | PARP1, TNKS1, TNKS2 ed.ac.uk |

Analysis of Downstream Biological Pathway Modulation

Once a molecular target is validated, the next step is to understand how the interaction of the compound with its target affects downstream cellular signaling pathways. This analysis provides a more comprehensive picture of the compound's mechanism of action and its potential therapeutic effects.

For the meta-substituted 3-arylisoquinolinone analogues that target tubulin, the primary downstream effect is the disruption of the microtubule network . This leads to a cascade of cellular events:

Cell Cycle Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By disrupting microtubule dynamics, these compounds cause a block in the G2/M phase of the cell cycle. nih.gov

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspase cascades, leading to programmed cell death. nih.gov

Antiangiogenic and Vascular Disrupting Effects: Microtubules also play a crucial role in cell migration and the formation of new blood vessels (angiogenesis). The active 3-arylisoquinolinone analogue was shown to inhibit the formation of endothelial cell capillary-like tubes and disrupt pre-established tube structures, indicating a potential antiangiogenic and vascular-disrupting effect. nih.gov

In contrast, for the 3-aryl-5-substituted-isoquinolin-1-one compounds that target PARP, the downstream pathway modulation is centered on the inhibition of DNA repair and Wnt signaling .

Inhibition of DNA Repair: PARP enzymes, particularly PARP1, are key players in the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.

Modulation of Wnt Signaling: Tankyrases (TNKS1 and TNKS2) are members of the PARP family that regulate the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrases by these isoquinolinone analogues would be expected to stabilize Axin, leading to the suppression of Wnt signaling, which is often aberrantly activated in various cancers. ed.ac.uk

The table below outlines the downstream pathway modulation for analogues of this compound.

| Analogue Class | Validated Target | Downstream Pathway Modulated | Key Biological Outcomes |

| meta-Substituted 3-Arylisoquinolinones | Tubulin | Microtubule Dynamics | G2/M Cell Cycle Arrest, Apoptosis, Antiangiogenesis, Vascular Disruption nih.gov |

| 3-Aryl-5-substituted-isoquinolin-1-ones | PARP1, TNKS1, TNKS2 | DNA Repair, Wnt/β-catenin Signaling | Synthetic Lethality in DNA Repair Deficient Cells, Inhibition of Wnt-driven Proliferation ed.ac.uk |

It is important to note that the substitution pattern on the 1-phenyl ring can dramatically influence activity. Studies on 3-arylisoquinolinones have shown that meta-substituted analogues can be significantly more potent than their para-substituted counterparts. nih.gov This suggests that the ethyl group at the para position of this compound may result in lower activity compared to a meta-positioned ethyl group, although direct experimental evidence for this specific compound is currently lacking.

Structure Activity Relationship Sar and Rational Drug Design

Comprehensive SAR Studies on 1-(4-Ethylphenyl)isoquinolin-3(2H)-one Derivatives

SAR studies for this class of compounds involve synthesizing a library of analogs where specific parts of the molecule are systematically altered. By comparing the biological activities of these new compounds, chemists can deduce the importance of different functional groups and structural features.

The 1-phenyl group is a crucial component of many biologically active isoquinolinones. While direct and extensive SAR studies on the 1-(4-ethylphenyl) moiety of the title compound are not widely published, valuable insights can be drawn from structurally related analogs.

Research on other aryl-substituted isoquinolinones demonstrates that both the nature and the position of substituents on the phenyl ring can dramatically alter biological activity. For instance, in a series of 3-arylisoquinolinones, moving a substituent from the para position to the meta position on the aryl ring resulted in a 700-fold increase in antiproliferative activity against cancer cell lines. acs.org This suggests that the spatial arrangement of the substituent is critical for optimal interaction with the biological target, likely by allowing the group to occupy a specific subpocket within the binding site. acs.org

Applying this principle to this compound, it can be inferred that moving the ethyl group to the meta (3-position) or ortho (2-position) of the phenyl ring would likely have a profound impact on its activity profile. Furthermore, replacing the ethyl group with other functionalities—such as halogens (e.g., chloro, bromo, iodo), or alkoxy groups (e.g., methoxy, ethoxy)—would modulate the electronic and steric properties of the ring, influencing binding affinity. nih.govrsc.org For example, the synthesis of a related derivative, 2-(4-ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, highlights how such modifications are explored. rsc.org

Table 1: Inferred Impact of Phenyl Ring Substitution (Based on Related Compounds)

| Modification Type | Potential Substituent | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Positional Isomerism | 3-Ethylphenyl, 2-Ethylphenyl | Significant change in potency | Alters fit within the target's binding pocket, as seen in analogous series. acs.org |

| Electronic Effects | -Cl, -Br, -I | May increase or decrease activity | Halogens can alter electron density and form specific halogen bonds with the target. nih.govrsc.org |

| Steric/Electronic | -OCH₃, -OC₂H₅ | Modulates potency | Alkoxy groups can act as hydrogen bond acceptors and alter solubility and steric profile. rsc.org |

| Size Variation | -CH₃, -Propyl, -t-Butyl | Activity-dependent on pocket size | The size of the alkyl group must be optimal to fit into the corresponding hydrophobic pocket of the target. acs.org |

The isoquinolinone core itself offers multiple positions for chemical modification, each providing an opportunity to fine-tune the molecule's properties. Studies on related 3,4-dihydroisoquinolin-1(2H)-one scaffolds have yielded extensive SAR data. nih.govrsc.org

N-2 Position: The nitrogen atom is frequently substituted to explore interactions with the target protein. A wide array of aryl, alkyl, and heterocyclic groups have been introduced at this position. For example, substituting the N-2 position with different phenyl groups (e.g., 4-chlorophenyl, 4-bromophenyl, 4-iodophenyl) has been shown to systematically alter the antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org

C-4 Position: The introduction of a carboxyl group at the C-4 position has been identified as a key requirement for the activity of certain 3,4-dihydroisoquinolin-1(2H)-one derivatives against phytopathogens. nih.govrsc.org Further modification of this carboxylic acid into various amides has led to the discovery of potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov

Other Positions (e.g., C-6, C-7): Substitution on the benzo part of the isoquinolinone ring is also a common strategy. Introducing an aryl or heteroaryl group at the C-6 position has been shown to enhance the inhibitory activity of certain isoquinoline-1,3(2H,4H)-dione derivatives against cyclin-dependent kinase 4 (CDK4). nih.gov Similarly, modifications at the C-7 position have been explored in the development of N-type calcium channel blockers. nih.gov

Table 2: Summary of SAR at Different Scaffold Positions (Based on Related Isoquinolinones)

| Position | Substituent Type | Observed Effect | Example Compound Class | Reference |

|---|---|---|---|---|

| N-2 | Substituted Phenyl Rings | Modulates potency based on electronic/steric properties | 2-(Aryl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids | nih.govrsc.org |

| N-2 | Alkyl Chains | Influences lipophilicity and binding | 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | rsc.org |

| C-4 | Carboxylic Acid | Essential for a specific antioomycete activity | 3,4-Dihydroisoquinolin-1(2H)-one derivatives | nih.gov |

| C-4 | Carboxamides | Confers potent PARP inhibitory activity | 4-([1,4'-Bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | nih.gov |

| C-6 | Aryl/Heteroaryl | Enhances CDK4 inhibitory activity | 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | nih.gov |

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is a well-established principle in medicinal chemistry that enantiomers can have vastly different biological activities, potencies, and metabolic profiles because biological targets (like enzymes and receptors) are themselves chiral.

For derivatives of this compound that possess a chiral center (for example, at the C-1 or C-4 position in reduced analogs), it is highly probable that the biological activity resides primarily in one enantiomer. The separation of these enantiomers is crucial for evaluating their individual contributions to the observed activity. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for this purpose. researchgate.net

Recent advances in asymmetric synthesis have enabled the atroposelective synthesis of related naphthylisoquinoline alkaloids, where stereochemistry is controlled during the reaction, yielding the desired stereoisomer with high selectivity. acs.org This highlights the importance and feasibility of producing single-enantiomer isoquinolinone derivatives to maximize therapeutic effects and minimize potential off-target activities.

Computational Approaches in SAR Elucidation and Lead Optimization

Computational chemistry has become an indispensable tool in drug discovery, allowing scientists to model, predict, and rationalize the interactions between small molecules and their biological targets. These methods save significant time and resources by prioritizing the synthesis of the most promising compounds.

QSAR is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.orgjocpr.comnih.gov By developing a robust QSAR model, researchers can predict the activity of novel, unsynthesized compounds based solely on their calculated structural features (descriptors). nih.gov

For scaffolds related to this compound, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.govrsc.org These studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed the necessity of the C4-carboxyl group and provided a model that explained how steric and electrostatic fields around the molecules influenced their antioomycete activity. nih.govrsc.org Such models generate contour maps that visually guide chemists on where to add or remove steric bulk or electrostatic charge to enhance activity.

Table 3: Key Descriptor Types in QSAR Models for Isoquinolinone-like Scaffolds

| Descriptor Category | Specific Examples | Influence on Biological Activity | Reference |

|---|---|---|---|

| Electronic | Dipole moment, Partial charges | Governs electrostatic and polar interactions with the target. | researchgate.net |

| Steric/Topological | Molecular volume, Surface area | Defines the size and shape requirements for fitting into the binding site. | researchgate.net |

| Lipophilicity | LogP (Partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. | researchgate.net |

| 3D-QSAR Fields | Steric fields (CoMFA), Electrostatic fields (CoMFA/CoMSIA) | Provides a 3D map of favorable and unfavorable regions for interaction. | nih.govrsc.org |

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme of known three-dimensional structure. researchgate.net This technique helps to visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. nih.govmdpi.com

For isoquinolinone derivatives, docking studies have been instrumental in rationalizing observed SAR data. For example, docking analysis of 3-arylisoquinolinones into the colchicine (B1669291) binding site of tubulin explained why a meta-substituted analog was significantly more potent than its para-substituted counterpart; the meta group could access a specific subpocket that the para group could not. acs.org

The general workflow involves obtaining the crystal structure of the target protein from a database (e.g., Protein Data Bank), defining the binding site, and then using a scoring function to rank different binding poses of the ligand. The results provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the key amino acid residues involved in the interaction. nih.govmdpi.com This information is invaluable for lead optimization, as it can suggest specific modifications to the ligand to enhance its binding affinity and selectivity. nih.gov

Table 4: Common Ligand-Protein Interactions Analyzed via Molecular Docking

| Interaction Type | Description | Importance in Binding |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Crucial for affinity and specificity. The N-H and C=O groups of the isoquinolinone core are common H-bond donors/acceptors. |

| Hydrophobic Interaction | The tendency of nonpolar groups (like the ethylphenyl moiety) to cluster together in an aqueous environment, driven by the hydrophobic effect. | A major driving force for ligand binding, anchoring nonpolar parts of the ligand in corresponding pockets of the protein. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings (e.g., the isoquinoline (B145761) and phenyl rings). | Contributes significantly to binding energy and orientational specificity. |

| π-Cation Interaction | An interaction between the electron-rich π system of an aromatic ring and a nearby cation (e.g., a positively charged amino acid residue like Arginine or Lysine). | Can provide a strong, stabilizing force for the ligand-protein complex. nih.gov |

| Halogen Bond | A noncovalent interaction involving a halogen atom as an electrophilic species. | Can enhance binding affinity and selectivity when a halogen is present on the ligand. |

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into how a ligand, such as an isoquinolinone derivative, interacts with its biological target, typically a protein, at an atomic level. mdpi.comnih.gov This method allows researchers to assess the stability of the ligand-protein complex and to characterize its binding conformation, which is essential for predicting efficacy.

The simulation process begins with the docked structure of the ligand within the protein's active site. This complex is then placed in a simulated physiological environment, typically a water box with ions, and the system's evolution is calculated over a set period, often nanoseconds. mdpi.commdpi.com A key metric for evaluating the stability of the complex is the Root Mean Square Deviation (RMSD). A stable RMSD value over the course of the simulation suggests that the ligand has found a favorable and stable binding mode within the receptor's pocket. mdpi.com

For isoquinolinone-based kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 4 (CDK4) or Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), MD simulations are crucial. nih.govnih.gov These simulations would analyze the persistence of key interactions, like hydrogen bonds between the isoquinolinone's carbonyl group and backbone residues in the kinase hinge region, as well as hydrophobic interactions involving the phenyl and ethylphenyl rings. nih.gov By analyzing the trajectory, researchers can confirm if the initial docked pose is maintained and identify the most stable conformation of the ligand-protein complex, guiding further optimization. mdpi.commdpi.com

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, used to identify novel molecules with the potential to be biologically active. A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. mdpi.commdpi.com These models can be generated through two primary approaches: structure-based, which relies on the known 3D structure of the ligand-target complex, or ligand-based, which is derived from a set of known active molecules when no receptor structure is available. nih.gov

For a compound like this compound, a ligand-based pharmacophore model can be constructed by identifying its key chemical features. These typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the 3-position.

Hydrophobic (H): The aromatic rings, including the fused benzene (B151609) ring of the isoquinolinone core and the 1-position ethylphenyl substituent.

Aromatic Rings (AR): The two distinct aromatic systems.

Once developed, this 3D arrangement of features serves as a query for virtual screening of large chemical databases. mdpi.comnih.gov This process filters for molecules that match the pharmacophore model, rapidly identifying diverse scaffolds that could possess similar biological activity. This approach is highly valuable for lead discovery and scaffold hopping, enabling the exploration of new chemical space for potential inhibitors of targets like kinases or other enzymes sensitive to isoquinoline-based compounds. japsonline.comsapub.orgbohrium.com

Computational Studies on Antioxidant Mechanisms (e.g., SPLET)

Computational chemistry offers profound insights into the antioxidant potential of molecules by elucidating the mechanisms through which they neutralize free radicals. nih.gov Density Functional Theory (DFT) is a common method used to calculate the thermodynamic and kinetic parameters that govern antioxidant activity. nih.gov For phenolic compounds, three primary mechanisms are considered: Hydrogen Atom Transfer (HAT), Electron Transfer-Proton Transfer (ET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). nih.gov

The SPLET mechanism, often considered the most relevant in physiological environments, involves two steps: first, the antioxidant molecule loses a proton (deprotonation), and second, it donates an electron to the free radical. nih.gov The favorability of this pathway is assessed by calculating properties like Proton Affinity (PA) and Ionization Potential (IP). A lower PA and IP indicate a greater antioxidant capacity via the SPLET mechanism.

While this compound itself is not a phenol, many bioactive isoquinoline derivatives incorporate hydroxyl groups to enhance their properties. acs.org For a phenolic derivative of this scaffold, DFT calculations could predict its antioxidant activity. By calculating the bond dissociation enthalpy (BDE) for the O-H bond (relevant to HAT) and the PA/IP values (relevant to SPLET), researchers can determine the most likely scavenging mechanism and identify the most reactive hydroxyl group in the molecule, thereby guiding the design of potent antioxidants. nih.govnih.govrsc.org

Design of Potent Derivatives based on SAR Findings

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how specific structural modifications to a lead compound affect its biological activity. nih.govmdpi.com Through the iterative process of synthesizing and testing new derivatives, researchers can identify the key molecular features—or pharmacophores—responsible for potency and selectivity, leading to the rational design of improved therapeutic agents. nih.govnih.gov

For the isoquinolinone scaffold, SAR studies have been instrumental in developing potent inhibitors for various targets. For example, in the development of 3-arylisoquinolin-1-one derivatives as antitumor agents, it was found that substitution on the aryl ring at the 3-position was critical for activity. Specifically, the simple, unsubstituted phenyl ring at this position resulted in the most potent antitumor activity across several human tumor cell lines. nih.gov

In another series of isoquinoline-based compounds targeting CDK4, SAR exploration of 4-(phenylaminomethylene)isoquinoline-1,3-diones revealed that inhibitory activity required a basic amine substituent on the aniline (B41778) ring. Potency was further enhanced by introducing an aryl or heteroaryl group at the C-6 position of the isoquinoline core. nih.gov These findings allowed for the creation of a predictive model for the binding and selectivity of these inhibitors. nih.govbohrium.com

The following table summarizes representative SAR findings for isoquinoline-based compounds, illustrating how specific structural changes modulate biological activity.

| Scaffold | Position of Modification | Modification | Target | Effect on Activity (IC₅₀) | Reference |

| 3-Arylisoquinolin-1-one | 3-Aryl Ring | Phenyl | Antitumor | Potent activity | nih.gov |

| 3-Arylisoquinolin-1-one | 3-Aryl Ring | 4'-(Piperidinomethyl)phenyl | Antitumor | No activity | nih.gov |

| 4-(Phenylaminomethylene)isoquinoline-1,3-dione | Aniline Ring | Addition of a basic amine | CDK4 | Required for inhibitory activity | nih.gov |

| 4-(Phenylaminomethylene)isoquinoline-1,3-dione | C-6 of Isoquinoline | Addition of an aryl/heteroaryl group | CDK4 | Enhanced inhibitory activity | nih.gov |

| Isoquinoline | General | Introduction of a thieno[3,2-c] fused ring | Antitumor | Potent, submicromolar activity | nih.gov |

These examples underscore the power of SAR in drug development. By systematically probing the chemical space around a core scaffold like isoquinolin-3(2H)-one, researchers can fine-tune molecular properties to optimize interactions with a biological target, ultimately leading to the design of more potent and selective derivatives.

Advanced Research and Future Perspectives

Rational Design and Synthesis of Novel Isoquinolinone Analogues

The targeted design and synthesis of new molecules based on the 1-(4-Ethylphenyl)isoquinolin-3(2H)-one structure are central to advancing its pharmacological profile. These efforts are largely concentrated on improving activity against specific biological targets and refining selectivity to minimize off-target effects.

Bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound. nih.govnih.gov This strategy involves substituting a specific atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov For instance, replacing a methylthiopropionate fragment with an ethylthioacetate in a different class of compounds resulted in a significant increase in anti-inflammatory activity. nih.gov Similarly, the introduction of different functional groups on the isoquinolinone core or the ethylphenyl moiety could lead to analogues with enhanced potency and target specificity.

Interactive Table: Examples of Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Ethyl (-CH2CH3) | Isopropyl (-CH(CH3)2) | Increase lipophilicity, alter steric interactions |

| Phenyl | Pyridyl | Introduce hydrogen bonding capabilities, alter electronics |

| Carbonyl (C=O) | Thiocarbonyl (C=S) | Modify hydrogen bonding and electronic properties |

A growing trend in drug discovery is the development of hybrid molecules that combine the structural features of different pharmacophores to interact with multiple biological targets simultaneously. This approach can lead to synergistic effects and improved efficacy, particularly in complex diseases like cancer. The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a related structure, is found in lamellarins, which are marine alkaloids known for their wide range of biological activities, including cytotoxicity against tumor cells. nih.gov By integrating the this compound core with other pharmacologically active motifs, it may be possible to create novel multi-target ligands with enhanced therapeutic potential. nih.gov

Development and Application of Chemical Probes for Target Engagement Studies

To effectively develop new drugs, it is crucial to understand how they interact with their biological targets within a cellular environment. Chemical probes, which are small molecules designed to selectively bind to a specific protein, are invaluable tools for these "target engagement" studies. eubopen.orgescholarship.org A high-quality chemical probe should be potent, selective, and have a well-defined mechanism of action. escholarship.org Developing a specific chemical probe for a protein of interest that is modulated by this compound would allow researchers to confirm target binding in cells and to investigate the downstream biological consequences of this interaction. chembiohub.com

Innovation in Synthetic Methodologies for Diversifying Isoquinolinone Chemical Space

The ability to synthesize a wide variety of isoquinolinone derivatives is essential for exploring their structure-activity relationships (SAR). Researchers are continuously developing new and more efficient synthetic methods to access this important class of compounds. uea.ac.ukrsc.orgrsc.org Recent advancements include:

Cascade Reactions: These multi-step reactions occur in a single pot, offering a more efficient and environmentally friendly approach to complex molecule synthesis. rsc.org

Radical Cascade Reactions: The use of radical chemistry has opened up new avenues for the synthesis of isoquinoline-1,3(2H,4H)-diones. rsc.orgresearchgate.net

Transition-Metal Catalysis: Rhodium(III)-catalyzed C-H activation and annulation has been shown to be a mild and convenient method for preparing 3,4-unsubstituted isoquinolones. chemistryviews.org

Enantioselective Synthesis: The development of methods to produce specific stereoisomers is critical, as different enantiomers of a chiral drug can have vastly different biological activities. rsc.org

These innovative synthetic strategies will undoubtedly accelerate the discovery of new isoquinolinone-based therapeutic agents by providing access to a broader range of chemical structures for biological evaluation. uea.ac.ukrsc.orgrsc.orgresearchgate.netchemistryviews.orgrsc.org

Exploration of Unexplored Biological Applications and Therapeutic Areas for Isoquinolinone Scaffolds

While much of the research on isoquinolinones has focused on their potential as anticancer agents, there is growing evidence that this scaffold may have therapeutic utility in other areas as well. nih.govnih.gov For example, some 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown promising activity against the plant pathogen Pythium recalcitrans. nih.gov The broad biological activity of related isoquinoline (B145761) alkaloids, such as their anti-MDR (multi-drug resistance) and antibiotic properties, suggests that the this compound scaffold could be a starting point for the development of new agents to combat a variety of diseases. nih.gov Further investigation into the diverse biological activities of this compound class is warranted and may lead to the discovery of novel therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Ethylphenyl)isoquinolin-3(2H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting a precursor (e.g., 1,2-dihydroisoquinolin-3(4H)-one derivatives) with 4-ethylphenyl substituents under anhydrous conditions using acyl chlorides and catalysts like 4-dimethylaminopyridine (DMAP) . Optimization involves adjusting reaction time, temperature (e.g., reflux in dioxane), and stoichiometric ratios. Post-synthesis, purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer : Essential techniques include -NMR, -NMR, and HRMS for structural confirmation . Conflicting NMR signals (e.g., overlapping peaks) can be resolved by repeating experiments under standardized conditions, using deuterated solvents, or employing 2D NMR (e.g., COSY, HSQC). Cross-validation with HRMS ensures molecular formula accuracy .

Q. What purification strategies are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, recrystallization using ethanol or methanol can enhance purity. Monitoring via TLC ensures fraction consistency .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the synthesis or functionalization of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, guiding reagent selection. Software tools (e.g., COMSOL Multiphysics) simulate reaction kinetics, enabling in silico optimization of parameters like temperature and pressure before lab trials . Machine learning models trained on existing reaction data can propose novel acylating agents or catalysts .

Q. What experimental design principles should be applied to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Use factorial design to systematically test variables (e.g., substituent groups, assay conditions) . For example, a 2 factorial design evaluates the interaction between ethylphenyl positioning and bioactivity. Replicate experiments under controlled conditions (pH, temperature) and validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can structure-activity relationship (SAR) studies be structured to identify critical functional groups influencing acetylcholinesterase inhibition?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at the isoquinolinone ring or alkyl chain variations). Compare inhibitory IC values across analogs using enzyme kinetics assays. Molecular docking simulations (e.g., AutoDock Vina) map binding interactions, prioritizing substituents with favorable ΔG values .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed reactions) to control stereochemistry. Continuous flow reactors enhance reproducibility at larger scales. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Data Management and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction optimization?

- Methodological Answer : Reconcile discrepancies by refining computational models with experimental data (e.g., updating force fields in molecular dynamics simulations). Use sensitivity analysis to identify parameters (e.g., solvent polarity) causing deviations. Cross-validate with high-throughput screening .

Q. What protocols ensure data integrity and reproducibility in multi-institutional studies on this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) with version control and metadata tagging. Share raw spectral data (NMR, MS) via repositories like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.